molecular formula C6H13NO2 B11922861 N-Ethyl-3-methoxy-propionamide CAS No. 1340201-02-6

N-Ethyl-3-methoxy-propionamide

Cat. No.: B11922861
CAS No.: 1340201-02-6
M. Wt: 131.17 g/mol
InChI Key: OYGDQLOTAHZZHD-UHFFFAOYSA-N
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Description

N-Ethyl-3-methoxy-propionamide is an organic compound belonging to the class of amides Amides are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-3-methoxy-propionamide typically involves the reaction of 3-methoxypropionic acid with ethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide. The general reaction scheme is as follows:

    Starting Materials: 3-methoxypropionic acid and ethylamine.

    Reaction Conditions: The reaction is typically conducted in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

    Procedure: The 3-methoxypropionic acid is first converted to its corresponding acid chloride, which then reacts with ethylamine to form this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-3-methoxy-propionamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-Ethyl-3-methoxy-propionamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound may be used in studies related to enzyme inhibition and protein interactions.

    Medicine: Research into its potential therapeutic effects, such as anticonvulsant properties, is ongoing.

    Industry: It is utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-Ethyl-3-methoxy-propionamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act on neurotransmitter pathways or enzyme systems to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-Methyl-3-methoxy-propionamide
  • N-Propyl-3-methoxy-propionamide
  • N-Butyl-3-methoxy-propionamide

Uniqueness

N-Ethyl-3-methoxy-propionamide is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets.

Properties

CAS No.

1340201-02-6

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

N-ethyl-3-methoxypropanamide

InChI

InChI=1S/C6H13NO2/c1-3-7-6(8)4-5-9-2/h3-5H2,1-2H3,(H,7,8)

InChI Key

OYGDQLOTAHZZHD-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)CCOC

Origin of Product

United States

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